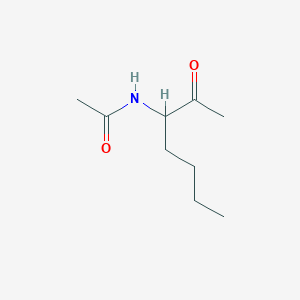

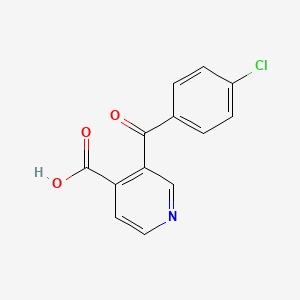

N-(2-oxoheptan-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-oxoheptan-3-yl)acetamide, also known as N-acetyl-2-oxoheptanamide, is a synthetic, nitrogen-containing molecule belonging to the amide class of compounds. N-(2-oxoheptan-3-yl)acetamide has been the subject of a variety of scientific research applications, including its use as an inhibitor of enzymes, as a research tool in studying protein-protein interactions, and as a potential therapeutic agent for various diseases.

Aplicaciones Científicas De Investigación

Application in Organic Chemistry

Summary of the Application

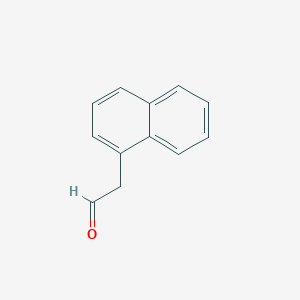

“N-(2-oxoheptan-3-yl)acetamide” is a chemical compound that can be used in the synthesis of various derivatives. One such derivative is “N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide”, which belongs to the isoindolo[2,1-a]quinoline family .

Methods of Application

The derivative was synthesized by a Claisen–Smichdt-type condensation reaction . This type of reaction is commonly used in organic chemistry to form carbon-carbon bonds.

Results or Outcomes

The reaction yielded the desired product in a 75% yield . This suggests that the reaction conditions were favorable and the process could be used to synthesize other similar compounds.

Application in Medicinal Chemistry

Summary of the Application

Phenoxy acetamide and its derivatives, which include “N-(2-oxoheptan-3-yl)acetamide”, have been studied for their potential therapeutic properties .

Methods of Application

The compounds are synthesized and then tested for various biological activities. The specific methods of synthesis and testing can vary depending on the desired properties and the specific derivative being studied .

Results or Outcomes

Some derivatives of phenoxy acetamide have shown promising results in preliminary tests. For example, two acetamide compounds, “2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide” and "2-(4-(benzo[d]thiazol-5-ylsulfony

Application in Drug Synthesis

Summary of the Application

“N-(2-oxoheptan-3-yl)acetamide” can be used in the synthesis of various drug compounds. For instance, it can be used to synthesize derivatives of phenoxy acetamide, which have shown promising results in preliminary tests .

Methods of Application

The specific methods of synthesis can vary depending on the desired properties and the specific derivative being studied. For example, one method involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

Results or Outcomes

As per the results, most of the acetamides showed good activity but compounds like “N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide” and “N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide” showed remarkable results .

Application in Industrial Organic Chemistry

Summary of the Application

“N-(2-oxoheptan-3-yl)acetamide” is used in industrial organic chemistry, especially in the synthesis of biologically active drugs .

Methods of Application

The compound is used in various chemical techniques as well as new computational chemistry applications to study the utilization of drugs and their biological effects .

Results or Outcomes

The use of “N-(2-oxoheptan-3-yl)acetamide” in industrial organic chemistry has led to the development of new pharmaceutical compounds and improved processes for making existing pharmaceuticals .

Propiedades

IUPAC Name |

N-(2-oxoheptan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-4-5-6-9(7(2)11)10-8(3)12/h9H,4-6H2,1-3H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAFDOQZXNRZPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20505587 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxoheptan-3-yl)acetamide | |

CAS RN |

30057-76-2 |

Source

|

| Record name | N-(2-Oxoheptan-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20505587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)